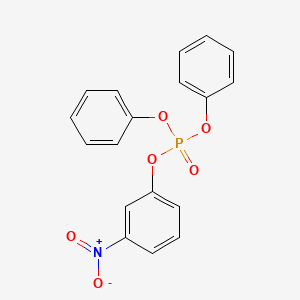
1-(Hex-1-EN-1-YL)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hex-1-EN-1-YL)naphthalene is an organic compound that belongs to the class of naphthalenes Naphthalenes are aromatic hydrocarbons consisting of two fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hex-1-EN-1-YL)naphthalene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of naphthalene with hex-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hex-1-en-1-yne followed by cyclization to form the naphthalene ring. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hex-1-EN-1-YL)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the hex-1-en-1-yl group to a single bond, forming hexyl-naphthalene.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring, leading to the formation of nitro and sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hexyl-naphthalene.
Substitution: Nitro-naphthalene and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1-(Hex-1-EN-1-YL)naphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Hex-1-EN-1-YL)naphthalene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the naphthalene ring acts as a nucleophile. Additionally, the hex-1-en-1-yl group can participate in reactions involving the double bond, such as hydrogenation and oxidation. These reactions can lead to the formation of various derivatives with distinct biological and chemical properties.
Comparación Con Compuestos Similares
1-(Hex-1-EN-1-YL)benzene: Similar structure but with a single benzene ring instead of a naphthalene ring.
1-(Hex-1-EN-1-YL)anthracene: Contains three fused benzene rings, offering different chemical properties.
1-(Hex-1-EN-1-YL)phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: 1-(Hex-1-EN-1-YL)naphthalene is unique due to its specific combination of a hex-1-en-1-yl group with a naphthalene ring. This structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
61153-40-0 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-hex-1-enylnaphthalene |
InChI |
InChI=1S/C16H18/c1-2-3-4-5-9-14-11-8-12-15-10-6-7-13-16(14)15/h5-13H,2-4H2,1H3 |
Clave InChI |
BLWDZJLHYHNVJK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)


![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)



![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)

![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


